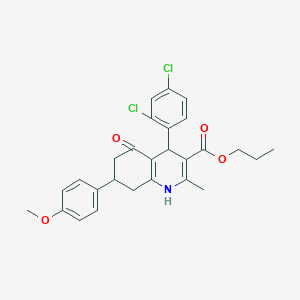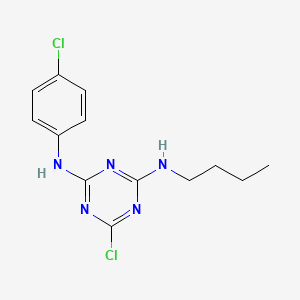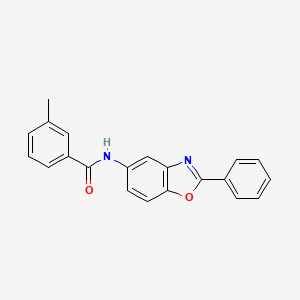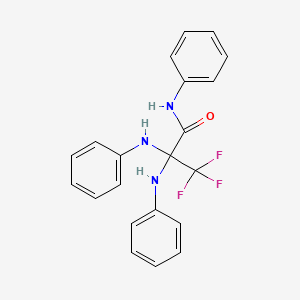![molecular formula C27H20N2O2 B4895779 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol](/img/structure/B4895779.png)
1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol is a synthetic compound that belongs to the class of azo dyes. It is commonly referred to as Sudan I and is used as a coloring agent in various industries such as food, cosmetic, and textile. However, due to its potential carcinogenicity, Sudan I has been banned in many countries. Despite its harmful effects, 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol is not fully understood. However, it is believed that the compound undergoes metabolic activation in the liver to form reactive intermediates that can bind to DNA and induce mutations. This can lead to the development of tumors.
Biochemical and Physiological Effects
1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol has been shown to have various biochemical and physiological effects. It can induce oxidative stress and DNA damage in cells. It can also cause cell cycle arrest and apoptosis. In addition, Sudan I can affect the expression of genes involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol in lab experiments are its well-established synthesis method and its ability to induce tumors in animal models. However, the limitations are its potential carcinogenicity and the fact that it is banned in many countries.
Direcciones Futuras
For the study of 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol include the development of alternative azo dyes that are less harmful. In addition, the compound can be used as a tool to study the molecular mechanisms of carcinogenesis. Furthermore, the development of biosensors for the detection of Sudan I in food and cosmetic products can help to ensure consumer safety.
Métodos De Síntesis
The synthesis of 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol involves the reaction of 2-naphthol with benzyl chloride to form 2-(benzyloxy)-1-naphthol. This intermediate is then diazotized with sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with 2-naphthol to form the final product, 1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol.
Aplicaciones Científicas De Investigación
1-{[2-(benzyloxy)-1-naphthyl]diazenyl}-2-naphthol has been extensively studied for its scientific research application. It has been used as a model compound to study the carcinogenicity of azo dyes. Studies have shown that Sudan I can induce liver tumors in rats and mice. It has also been used as a substrate for the development of biosensors for the detection of Sudan I in food and cosmetic products.
Propiedades
IUPAC Name |
1-[(2-phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2/c30-24-16-14-20-10-4-6-12-22(20)26(24)28-29-27-23-13-7-5-11-21(23)15-17-25(27)31-18-19-8-2-1-3-9-19/h1-17,30H,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOOANDCDRQMJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)N=NC4=C(C=CC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Phenylmethoxynaphthalen-1-yl)diazenyl]naphthalen-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4895697.png)

![2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B4895703.png)

![4-(4-bromophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4895723.png)


![4-[4-(benzyloxy)-3-bromobenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895734.png)

![N-[1-[(3-chloro-4-methylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4895753.png)
![1-(4-chlorophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895765.png)
![2-[4-methoxy-3-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4895781.png)
![5-(1-azepanyl)-6-[4-(methoxymethyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B4895787.png)
